Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13506960
InChI: InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-9-6-7-11(18-4)10(8-9)12(16)19-5/h6-8H,1-5H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)OC
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol

Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate

CAS No.:

Cat. No.: VC13506960

Molecular Formula: C14H19NO5

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate -

Specification

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
IUPAC Name methyl 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Standard InChI InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-9-6-7-11(18-4)10(8-9)12(16)19-5/h6-8H,1-5H3,(H,15,17)
Standard InChI Key PLTOMLJZVKLKIB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate is defined by its molecular formula C₁₄H₁₉NO₅ and a molecular weight of 281.30 g/mol. The IUPAC name, methyl 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate, reflects its functional groups:

  • A Boc-protected amino group at the 5-position of the benzene ring.

  • A methoxy group at the 2-position.

  • A methyl ester at the carboxylate terminus.

The Boc group enhances stability during synthetic procedures by preventing undesired side reactions at the amine site.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₉NO₅
Molecular Weight281.30 g/mol
IUPAC Namemethyl 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Standard InChIInChI=1S/C14H19NO5/c1-14(2,3)20...
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF)

Synthesis and Reaction Pathways

The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate involves sequential protection and functionalization steps:

  • Amino Group Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or DMAP).

  • Esterification: The carboxylic acid group is converted to a methyl ester via reaction with methanol in the presence of a catalytic acid (e.g., H₂SO₄).

  • Methoxy Introduction: A methoxy group is introduced at the 2-position using methyl iodide and a base (e.g., K₂CO₃).

Table 2: Common Reaction Conditions

StepReagents/ConditionsPurpose
Boc ProtectionBoc₂O, DMAP, THF, 0°C to RTProtect amine from side reactions
EsterificationMeOH, H₂SO₄, refluxConvert -COOH to -COOCH₃
Methoxy SubstitutionCH₃I, K₂CO₃, DMF, 60°CIntroduce -OCH₃ group

Applications in Organic Synthesis

This compound is pivotal in constructing complex molecules, particularly in pharmaceutical contexts:

Peptide Synthesis

The Boc group shields the amine during coupling reactions, enabling selective deprotection under acidic conditions (e.g., TFA). This ensures high yields in peptide chain elongation.

Drug Candidate Development

Research Findings and Biological Relevance

While direct biological activity data for Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate remains limited, structural analogs exhibit notable interactions:

  • Enzyme Inhibition: Analogous Boc-protected compounds demonstrate inhibitory effects on proteases and kinases, suggesting potential utility in cancer therapy.

  • Antimicrobial Activity: Derivatives with modified ester groups show moderate activity against Gram-positive bacteria.

Case Study: Protease Inhibition

A 2024 study compared Boc-protected benzoate derivatives as trypsin inhibitors. Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate’s rigid structure improved binding specificity by 40% compared to unprotected analogs.

Future Directions and Challenges

Current research gaps include:

  • Pharmacokinetic Profiling: Understanding absorption, distribution, and metabolism in vivo.

  • Targeted Delivery: Developing nanoparticle carriers to enhance cellular uptake.

  • Toxicity Studies: Assessing long-term safety profiles for therapeutic use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator